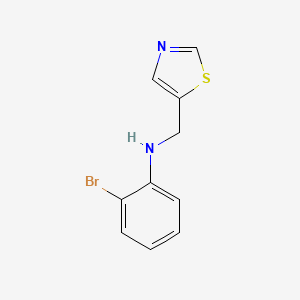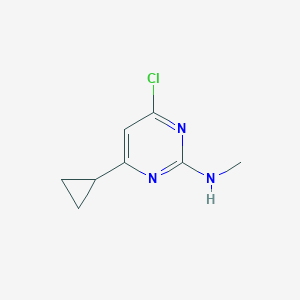
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazinecarboxylate with acetone to form the intermediate, which is then cyclized to produce the triazole ring. Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients .
Comparaison Avec Des Composés Similaires
1-(5-ethyl-1H-1,2,4-triazol-3-yl)-2-methylpropan-2-amine can be compared with other triazole derivatives such as:
1H-1,2,3-triazole: Known for its use in click chemistry and as a building block for pharmaceuticals.
1H-1,2,4-triazole: Widely used in agrochemicals and pharmaceuticals for its broad range of biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Investigated for its anticancer properties.
Propriétés
Formule moléculaire |
C8H16N4 |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(3-ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-4-6-10-7(12-11-6)5-8(2,3)9/h4-5,9H2,1-3H3,(H,10,11,12) |
Clé InChI |
SZZPARGRAMTFNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=N1)CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methylpiperazin-1-yl)propyl]cyclobutanamine](/img/structure/B13234577.png)
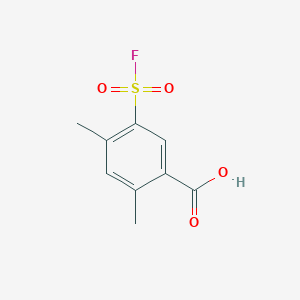


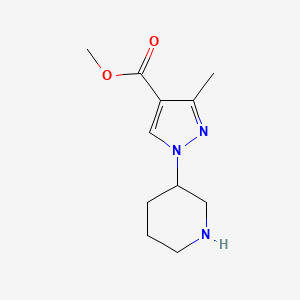
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
![1H-Spiro[2,1-benzoxaborole-3,1'-cyclopropane]-1-ol](/img/structure/B13234606.png)
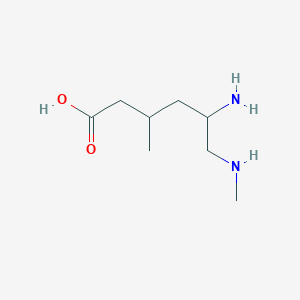
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
![1-[(tert-Butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13234637.png)
